Potent and Highly Selective NPP1 Inhibition with Drug-Like Properties
A derivative of this scaffold, 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (compound 17), exhibits a Ki of 467 nM against human NPP1 with an uncompetitive mechanism of inhibition [1]. Critically, it does not inhibit other human ecto-nucleotidases (NTPDase1-3, NPP2, NPP3, TNAP, or eN) at concentrations up to 10 µM, demonstrating exceptional target selectivity [1]. In contrast, the most potent NPP1 inhibitors reported to date are nucleotide derivatives (e.g., adenosine 5'-thio-methylenetriphosphate analogs with Ki = 20 nM), which suffer from poor oral bioavailability due to high polarity [2].
| Evidence Dimension | NPP1 Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 467 nM (derivative 17) |
| Comparator Or Baseline | Adenosine 5'-thio-methylenetriphosphate analog (Ki = 20 nM); nucleotide derivatives generally lack oral bioavailability |
| Quantified Difference | 23.35-fold lower potency but significantly improved drug-like properties and oral bioavailability potential |
| Conditions | Enzymatic assay using ATP as substrate; selectivity panel against NTPDase1-3, NPP2-3, TNAP, eN |
Why This Matters
The scaffold provides a starting point for developing orally bioavailable NPP1 inhibitors, a major advantage over nucleotide-based inhibitors that are unsuitable for oral administration.
- [1] Lee SY, Müller CE. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors. Bioorg Med Chem. 2016;24(14):3157-3165. doi:10.1016/j.bmc.2016.05.046. View Source
- [2] Nassir M, et al. Identification of adenine-N9-(methoxy)ethyl-β-bisphosphonate as NPP1 inhibitor. Purinergic Signal. 2019;15(2):247-263. doi:10.1007/s11302-019-09649-2. View Source
